molecular formula C15H11N3O B5481473 2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B5481473
M. Wt: 249.27 g/mol
InChI Key: MTZFLQJRUNMNHS-MDZDMXLPSA-N
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Description

2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound that features both an oxadiazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique electronic properties, making it a valuable scaffold for the development of new molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile. The phenylethenyl group can be introduced via a Heck reaction, which involves the coupling of a vinyl halide with a phenylboronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules. .

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific proteins and nucleic acids makes it valuable in biochemical assays.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamines: These compounds share a similar phenylethenyl group but differ in the heterocyclic ring structure.

    Thiophene Derivatives: These compounds contain a thiophene ring instead of an oxadiazole ring.

Uniqueness

2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to the presence of both an oxadiazole and a pyridine ring. This combination imparts distinct electronic properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness.

Properties

IUPAC Name

5-[(E)-2-phenylethenyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c1-2-6-12(7-3-1)9-10-14-17-15(18-19-14)13-8-4-5-11-16-13/h1-11H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZFLQJRUNMNHS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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